

# Application Notes and Protocols:

## Immunoprecipitation of BRM Using PROTAC

### BRM Degradar-1

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#### Compound of Interest

Compound Name: *PROTAC BRM degrader-1*

Cat. No.: *B12362623*

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This document provides a detailed protocol for the immunoprecipitation of the BRM (Brahma/SMARCA2) protein following treatment with a PROTAC BRM degrader. It also outlines the mechanism of action of PROTAC-mediated BRM degradation and its implications for cellular signaling pathways.

## Introduction

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. **PROTAC BRM degrader-1** is designed to specifically target the BRM protein, a key ATPase subunit of the SWI/SNF chromatin remodeling complex, for degradation. Immunoprecipitation is a powerful technique to isolate and enrich the target protein and its interacting partners from a complex cellular lysate, allowing for the study of protein-protein interactions and the efficacy of the degrader.

## Mechanism of Action

**PROTAC BRM degrader-1** operates by forming a ternary complex between the BRM protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate BRM,

marking it for degradation by the 26S proteasome. This targeted degradation of BRM can have significant effects on gene expression and cellular processes due to BRM's role in chromatin remodeling.

## Data Presentation

The following table summarizes the degradation potency of various reported PROTAC BRM degraders.

PROTAC Name	Target(s)	DC50 for BRM	DC50 for BRG1	E3 Ligase Ligand	Reference
PROTAC BRM degrader-1 (compound 17)	BRM, BRG1	93 pM	4.9 nM	Not Specified	<a href="#">[1]</a>
PROTAC BRM/BRG1 degrader-1 (Example 253)	BRM, BRG1	10-100 nM	> 1 $\mu$ M	Not Specified	<a href="#">[2]</a> <a href="#">[3]</a>
PROTAC SMARCA2 degrader-1 (compound ex7)	BRM (SMARCA2)	< 0.1 $\mu$ M	Not Specified	Not Specified	<a href="#">[3]</a> <a href="#">[4]</a>
AU-24118	SMARCA2, SMARCA4, PBRM1	Not Specified	Not Specified	CRBN	<a href="#">[5]</a>

## Experimental Protocols

### Immunoprecipitation of BRM after PROTAC Treatment

This protocol details the steps for immunoprecipitating the BRM protein from cells treated with **PROTAC BRM degrader-1**.

Materials:

- Cells expressing BRM (e.g., HeLa, 293T)
- **PROTAC BRM degrader-1**
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG132)
- Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- Anti-BRM antibody (validated for immunoprecipitation)
- Normal IgG (isotype control)
- Protein A/G magnetic beads or agarose slurry
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Antibodies for western blotting (e.g., anti-BRM, anti-ubiquitin, anti-actin)

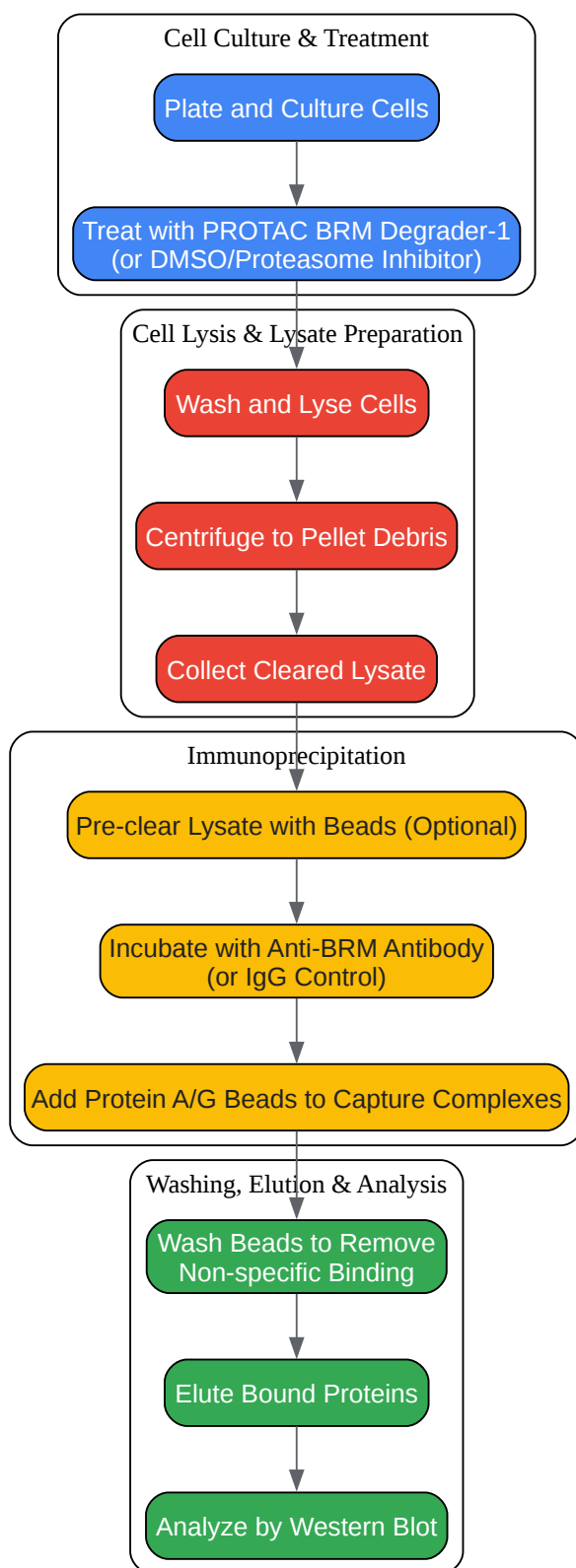
Procedure:

- Cell Culture and Treatment:
  - Plate cells and allow them to reach 70-80% confluency.
  - Treat cells with the desired concentration of **PROTAC BRM degrader-1** or DMSO (vehicle control) for the indicated time (e.g., 4-24 hours).

- For a control to confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10  $\mu$ M MG132) for 1 hour before adding the PROTAC degrader.
- Cell Lysis:
  - After treatment, wash the cells twice with ice-cold PBS.
  - Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  - Transfer the supernatant (cleared lysate) to a new tube. This is the protein extract.
- Pre-clearing the Lysate (Optional but Recommended):
  - To reduce non-specific binding, add protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C.
  - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Determine the protein concentration of the cleared lysate.
  - Take a small aliquot of the lysate as the "input" control.
  - To the remaining lysate, add the anti-BRM antibody. For a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.
  - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
  - Add pre-washed protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

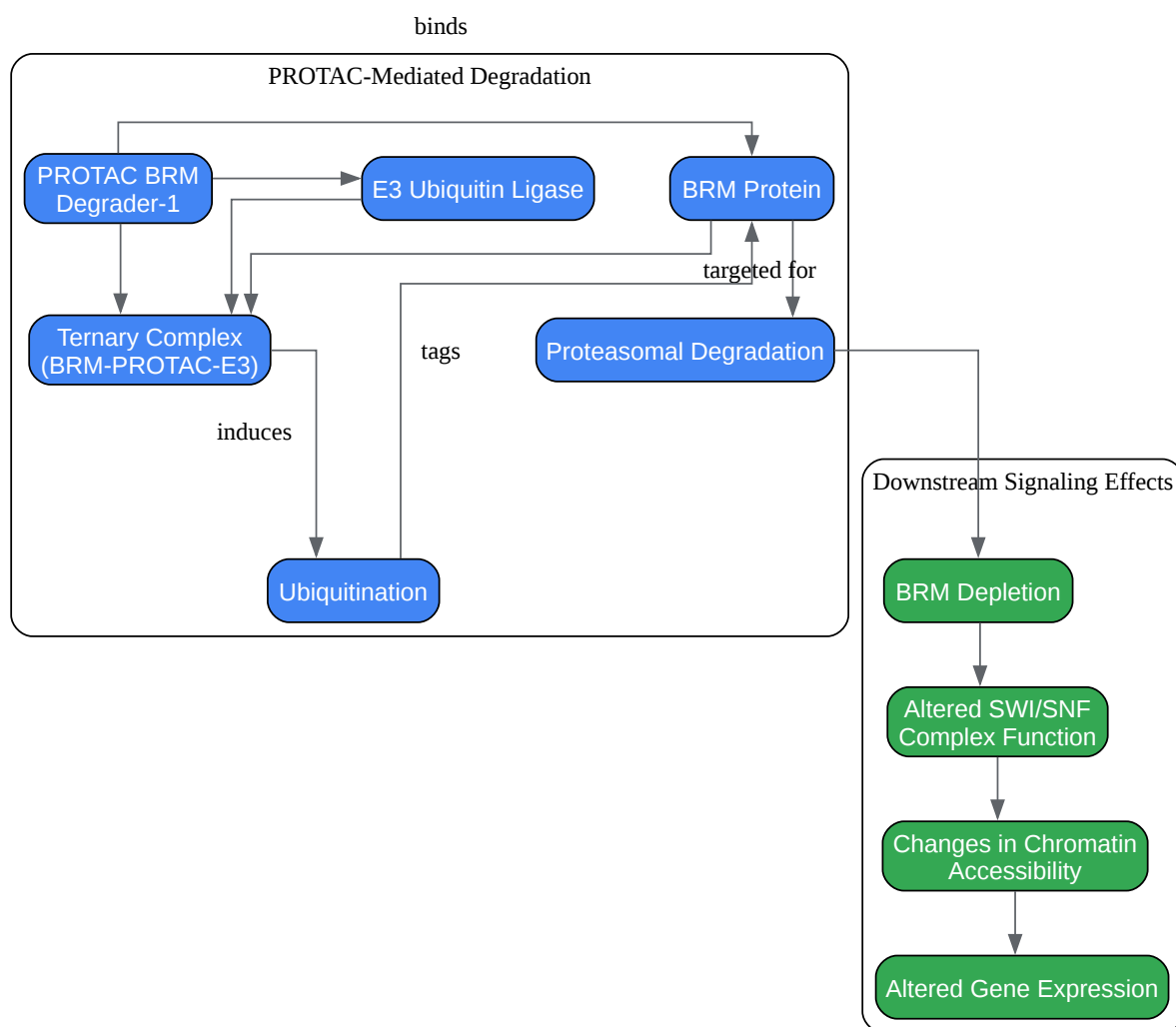
- Washing:
  - Pellet the beads and discard the supernatant.
  - Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
- Elution:
  - Elute the bound proteins from the beads by adding elution buffer. If analyzing by western blot, you can directly add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
- Analysis by Western Blot:
  - Load the eluted samples and the input control onto an SDS-PAGE gel.
  - Perform electrophoresis to separate the proteins by size.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane and probe with primary antibodies (e.g., anti-BRM, anti-ubiquitin).
  - Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
  - Analyze the results to confirm the presence and ubiquitination status of BRM in the immunoprecipitated samples.

## Visualizations



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Caption: Experimental workflow for BRM immunoprecipitation.



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Caption: PROTAC-mediated degradation of BRM and its effects.

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